10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

Catalog No.
S3322210
CAS No.
118172-80-8
M.F
C28H36O5
M. Wt
452.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1...

CAS Number

118172-80-8

Product Name

10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

IUPAC Name

10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

Molecular Formula

C28H36O5

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33)

InChI Key

MEUCDRGPRSOAHE-UHFFFAOYSA-N

SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O

Canonical SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O

Description

2-Picenecarboxylic acid is a terpenoid.
Natural product derived from plant source.
10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid is a natural product found in Tripterygium hypoglaucum and Tripterygium wilfordii with data available.

10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid is a complex organic compound characterized by its unique structure that includes multiple hydroxyl groups and a carboxylic acid functional group. Its molecular formula is C30H46O5C_{30}H_{46}O_5 and it has a molecular weight of approximately 482.68 g/mol. The compound features a polycyclic aromatic system which contributes to its biological and chemical properties.

Typical of polycyclic compounds and those containing hydroxyl and carboxylic acid groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyl groups under appropriate conditions.
  • Reduction: The ketone functional group can be reduced to form secondary alcohols.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions.

10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid exhibits significant biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. Research indicates that compounds with similar structures often show activity against various pathogens and may also possess antioxidant properties.

The synthesis of this compound typically involves multi-step organic reactions including:

  • Starting Materials: The synthesis begins with simpler polycyclic precursors.
  • Hydroxylation: Introduction of hydroxyl groups through hydroxylation reactions using reagents such as peracids or specific enzymes.
  • Carboxylation: Formation of the carboxylic acid group through carbon dioxide incorporation or oxidation of a suitable precursor.
  • Purification: Final purification steps often involve chromatography techniques to isolate the desired product from by-products.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases or infections.
  • Agriculture: Its antimicrobial properties may be beneficial in developing natural pesticides or fungicides.
  • Material Science: The unique structure may lend itself to applications in creating novel materials with specific properties.

Studies on the interactions of 10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with certain enzymes or receptors involved in inflammatory pathways.

Several compounds share structural characteristics with 10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid:

Compound NameMolecular FormulaUnique Features
ZeylasteralC30H38O6C_{30}H_{38}O_6Contains additional methoxy groups
23-Nor-6-OxodemethylpristimerolC30H46O5C_{30}H_{46}O_5Lacks some hydroxyl groups
10-HydroxycamptothecinC21H19N3O5C_{21}H_{19}N_3O_5Known for its anticancer properties

These compounds highlight the uniqueness of 10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid due to its specific arrangement of functional groups and polycyclic structure which may confer distinct biological activities not present in the other compounds listed.

XLogP3

6.2

Dates

Modify: 2023-08-19

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